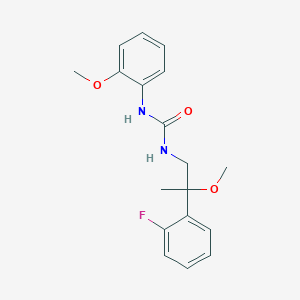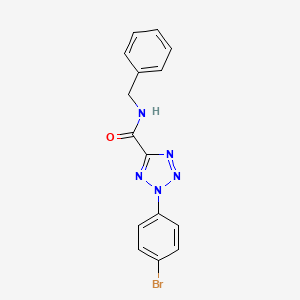
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Urease Inhibition and Potential Medical Applications
Urease inhibitors, including certain urea derivatives, have been investigated for their potential in treating infections caused by urease-producing bacteria such as Helicobacter pylori, which is linked to gastric ulcers and gastritis. Compounds similar to 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea may offer new avenues for developing treatments for urinary tract infections and other conditions related to urease activity. The patent literature review by Kosikowska and Berlicki (2011) on urease inhibitors outlines the significance of such compounds in medicinal chemistry, suggesting potential applications in designing new therapeutic agents against urease-associated diseases (Kosikowska & Berlicki, 2011).
Diagnostic and Biochemical Research
Urea derivatives play a crucial role in biochemical research, particularly in the development of biosensors for detecting various biological and chemical substances. A comprehensive review by Botewad et al. (2021) on urea biosensors highlights the critical role of urease as a bioreceptor element in detecting urea concentrations, which is vital in diagnosing and managing diseases related to abnormal urea levels in the body, such as renal failure and liver disorders (Botewad et al., 2021).
Fluorophores and Molecular Imaging
Fluorophores containing fluorophenyl groups are valuable in molecular imaging for cancer diagnosis and research. Alford et al. (2009) reviewed the toxicity of various fluorophores, including those with fluorophenyl components, underscoring their utility in real-time optical imaging for detecting cancer. This suggests that compounds like 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea could potentially be modified or used as a basis for developing new fluorophores for medical imaging applications (Alford et al., 2009).
Drug Design and Pharmacological Properties
The unique structural features of urea derivatives make them integral in drug design, offering a broad range of bioactivities. Jagtap et al. (2017) highlighted the significance of ureas in modulating drug-target interactions, enhancing the selectivity, stability, and pharmacokinetic profiles of lead molecules. This indicates potential for 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea and similar compounds in the development of new pharmaceuticals (Jagtap et al., 2017).
Environmental and Agricultural Applications
Research on urea-based fertilizers and related technologies, such as urease and nitrification inhibitors, is crucial for enhancing agricultural efficiency and environmental protection. Studies on the problems associated with urea as a nitrogen fertilizer, as reviewed by Bremner (1995), highlight the importance of understanding urea metabolism and its environmental impact, suggesting potential research applications for urea derivatives in developing more efficient and environmentally friendly agricultural practices (Bremner, 1995).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-18(24-3,13-8-4-5-9-14(13)19)12-20-17(22)21-15-10-6-7-11-16(15)23-2/h4-11H,12H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDISTCXFARGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2709325.png)
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2709327.png)

![N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B2709331.png)


![N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2709336.png)
![3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2709337.png)
![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile](/img/structure/B2709342.png)
![3-Methyl-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2709343.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2709344.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2709345.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)